REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([F:10])[C:7]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH:12]2C)=[CH:6][C:5]=1[NH:18]C(=O)C)([O-:3])=[O:2].[OH-].[Na+].O.[CH3:25]O>>[N+:1]([C:4]1[CH:9]=[C:8]([F:10])[C:7]([N:11]2[CH2:12][CH2:13][N:14]([CH3:25])[CH2:15][CH2:16]2)=[CH:6][C:5]=1[NH2:18])([O-:3])=[O:2] |f:1.2|
|
Type
|
CUSTOM
|
Details
|
stirred for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=C(C(=C1)F)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |